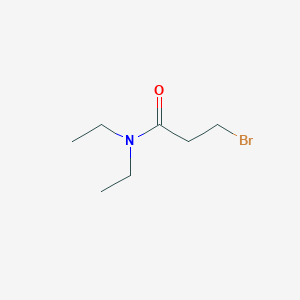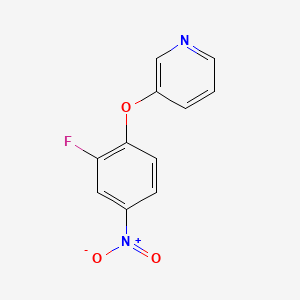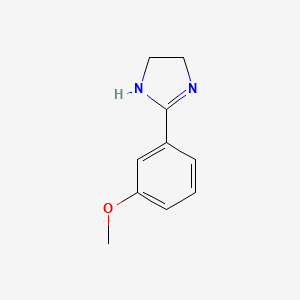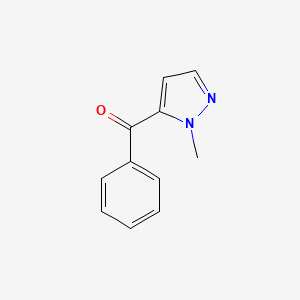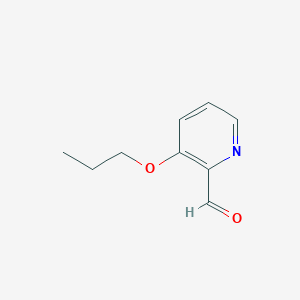![molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5](/img/structure/B8793845.png)
Diethyl 2-(benzo[d]thiazol-2-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is a chemical compound with the molecular formula C14H15NO4S It is known for its unique structure, which includes a benzothiazole ring attached to a propanedioic acid moiety, esterified with two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-benzothiazolyl-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the esterified propanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(benzo[d]thiazol-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Diethyl 2-(benzo[d]thiazol-2-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-benzothiazolyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The ester groups may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar propanedioic acid structure but without the benzothiazole ring.
Diethyl malonate: The diethyl ester of malonic acid, used in similar synthetic applications.
Benzothiazole: A heterocyclic compound that forms the core structure of the benzothiazole ring in propanedioic acid, 2-benzothiazolyl-, diethyl ester.
Uniqueness
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is unique due to the combination of the propanedioic acid moiety and the benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the benzothiazole ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
29198-44-5 |
|---|---|
Formule moléculaire |
C14H15NO4S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
diethyl 2-(1,3-benzothiazol-2-yl)propanedioate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-13(16)11(14(17)19-4-2)12-15-9-7-5-6-8-10(9)20-12/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
YPYGJJFDQQUZIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC2=CC=CC=C2S1)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
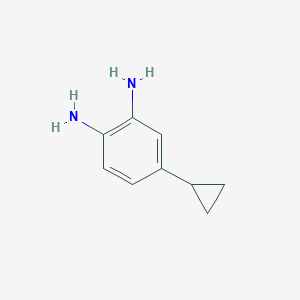
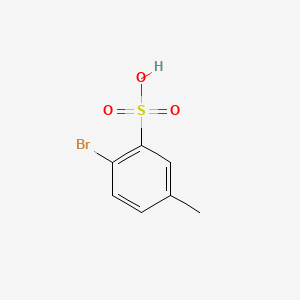
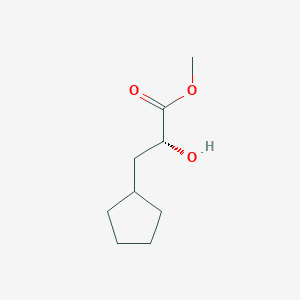
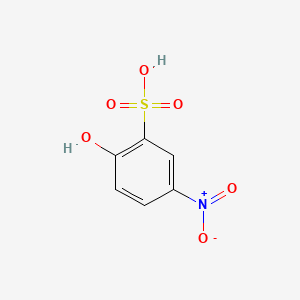
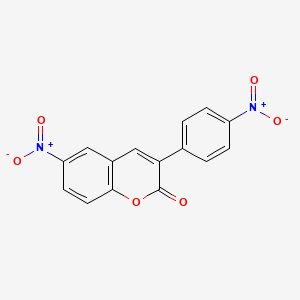
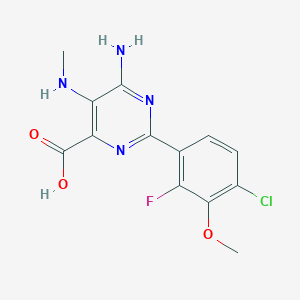
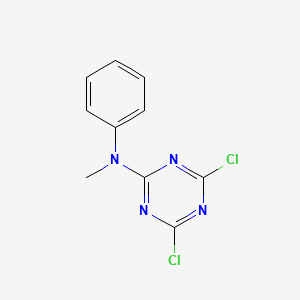
![1-Chloro-4-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8793809.png)
![{[(4-Chlorophenyl)methylidene]amino}thiourea](/img/structure/B8793831.png)
